molecular formula C22H20FN5O4 B11681085 8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11681085
M. Wt: 437.4 g/mol
InChI Key: GWJJQVODABIMGP-UHFFFAOYSA-N
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Description

8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with benzodioxole and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the purine core, introduction of the benzodioxole and fluorobenzyl groups, and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Benzodioxole Group: This step may involve nucleophilic substitution reactions using benzodioxole derivatives.

    Introduction of Fluorobenzyl Group: This can be done through alkylation reactions using fluorobenzyl halides.

    Functionalization: Final steps may include methylation and other modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzodioxole and fluorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.

Properties

Molecular Formula

C22H20FN5O4

Molecular Weight

437.4 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-ylmethylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H20FN5O4/c1-26-19-18(20(29)27(2)22(26)30)28(11-13-3-6-15(23)7-4-13)21(25-19)24-10-14-5-8-16-17(9-14)32-12-31-16/h3-9H,10-12H2,1-2H3,(H,24,25)

InChI Key

GWJJQVODABIMGP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)F

Origin of Product

United States

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